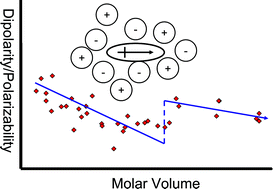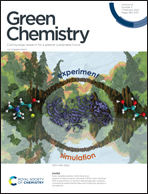The relationship between solvent polarity and molar volume in room-temperature ionic liquids†
Green Chemistry Pub Date: 2007-11-12 DOI: 10.1039/B711991G
Abstract


Recommended Literature
- [1] A modification of a conventional technique for the synthesis of hydrazones of racemic carbonyls: prevention of spontaneous chiral inversion
- [2] Cluster self-assembly and anion binding by metal complexes of non-innocent thiazolidinyl–thiolate ligands†
- [3] Cumulative indexes
- [4] Inside front cover
- [5] The relationship between solvent polarity and molar volume in room-temperature ionic liquids†
- [6] Copper-containing monodisperse mesoporous silica nanospheres by a smart one-step approach†
- [7] A naphthalimide-based solid state luminescent probe for ratiometric detection of aluminum ions: in vitro and in vivo applications†
- [8] Deriving 2D M2X3 (M = Mo, W, X = S, Se) by periodic assembly of chalcogen vacancy lines in their MX2 counterparts†
- [9] Probing the microenvironments in the grooves of Z-DNA using dan-modified oligonucleotides†
- [10] Reactive oxygen species-upregulating nanomedicines towards enhanced cancer therapy










